molecular formula C12H11N3O3S2 B14158407 N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide CAS No. 332390-02-0

N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide

Cat. No.: B14158407
CAS No.: 332390-02-0
M. Wt: 309.4 g/mol
InChI Key: JEYWKRHTAATREP-UHFFFAOYSA-N
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Description

N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide is a heterocyclic compound that incorporates both thiophene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction . The chemical structures are confirmed using spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antibacterial effects. In cancer cells, it might interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide is unique due to its combination of both thiophene and furan rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications in research and industry .

Properties

CAS No.

332390-02-0

Molecular Formula

C12H11N3O3S2

Molecular Weight

309.4 g/mol

IUPAC Name

N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C12H11N3O3S2/c16-10(7-8-3-2-6-20-8)14-15-12(19)13-11(17)9-4-1-5-18-9/h1-6H,7H2,(H,14,16)(H2,13,15,17,19)

InChI Key

JEYWKRHTAATREP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CS2

solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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